(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one
Description
This compound is a highly complex macrocyclic polyketide with a 42-membered lactone ring, characterized by 12 hydroxyl groups, 8 methyl substituents, and a fused oxolane (tetrahydrofuran) moiety. The compound’s stereochemical complexity (20 stereocenters) implies strict biosynthetic control, likely originating from fungal or plant endophytes, as observed in analogous polyketides .
Properties
Molecular Formula |
C61H104O22 |
|---|---|
Molecular Weight |
1189.5 g/mol |
IUPAC Name |
(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31-,32-,33-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52+,54+,55+,56-,57+,58-,59-,61-/m0/s1 |
InChI Key |
QDNMAZUKNSYLDM-GOVWQSAZSA-N |
Isomeric SMILES |
C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@H]3CCC(=O)O3)C |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure, the introduction of hydroxyl groups, and the attachment of various side chains. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques, including the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone groups can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield secondary alcohols.
Scientific Research Applications
This compound could have a wide range of scientific research applications, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: As a potential bioactive molecule with applications in drug discovery and development.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it could interact with enzymes or receptors in the body, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1. Pentacyclic Polyketides (e.g., Compound 19 from J. Org. Chem. 1990)
The pentacyclo[19.3.1.1³,⁹.1¹⁵,¹⁹]octacosa derivatives (e.g., compound 19) share a macrocyclic core with hydroxyl and methoxy substituents but lack the glycosylated side chain and oxolane moiety. Key differences include:
- Functional Groups : The target compound has 12 hydroxyls vs. 2–4 hydroxyls/methoxy groups in pentacyclic analogues.
- Ring Size : 42-membered lactone vs. 28-membered pentacyclic systems.
- Bioactivity : Pentacyclic analogues exhibit moderate cytotoxicity (IC₅₀: 10–50 μM), while glycosylated macrocycles like the target compound may enhance solubility and target specificity .
2.1.2. Flavonoid Glycosides (e.g., Ecurvoside from Mussaenda recurvata) Flavonoid glycosides (e.g., ecurvoside) share the glycosyl unit but differ in core structure:
- Core: Flavonoid backbone (C6-C3-C6) vs. polyketide macrocycle.
- Hydroxylation Pattern: Flavonoids typically have 3–5 hydroxyls vs. 12 in the target compound.
- Activity: Flavonoid glycosides inhibit α-glucosidase (IC₅₀: 2–10 μM), whereas macrocyclic polyketides often target membrane integrity in microbes .
Functional Group Analysis
| Feature | Target Compound | Pentacyclic Analogues | Flavonoid Glycosides |
|---|---|---|---|
| Hydroxyl Groups | 12 | 2–4 | 3–5 |
| Methyl Groups | 8 | 0–2 | 0 |
| Glycosylation | Yes (oxan-2-yl unit) | No | Yes (glucose/rhamnose) |
| Macrocyclic Ring | 42-membered lactone | 28-membered pentacycle | N/A |
| Reported Bioactivity | Hypothesized antimicrobial | Cytotoxic | α-Glucosidase inhibition |
Spectral and Analytical Data Comparison
NMR Signatures
- Target Compound : Expected δH 1.2–1.5 ppm (methyl groups), δH 3.0–5.5 ppm (hydroxyls/glycosyl protons), and δC 170–175 ppm (lactone carbonyl) .
- Pentacyclic Analogues : δH 6.5–7.5 ppm (aromatic protons), δC 150–160 ppm (methoxy carbons) .
- Flavonoid Glycosides: δH 6.8–7.8 ppm (aromatic protons), δC 100–110 ppm (anomeric carbons) .
Mass Spectrometry
| Compound Type | m/z [M+H]+ | Key Fragments |
|---|---|---|
| Target Macrocycle | ~1250 (calc.) | Loss of glycosyl unit (m/z ~180), lactone cleavage (m/z ~450) |
| Pentacyclic Analogues | 500–700 | Methoxy loss (m/z ~15), ring scission (m/z ~300) |
| Flavonoid Glycosides | 450–600 | Aglycone ion (m/z ~270), hexose loss (m/z ~162) |
Data inferred from
Biological Activity
Overview of Biological Activity
The biological activity of the compound can be assessed through its interaction with various biological systems. This includes its effects on cellular pathways and potential therapeutic applications. The complexity of its structure suggests a multifaceted mechanism of action.
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to its therapeutic potential in diseases linked to oxidative stress.
-
Anti-inflammatory Effects :
- Research indicates that the compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential application in treating inflammatory diseases.
-
Antimicrobial Properties :
- The compound has shown efficacy against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
-
Cytotoxicity Against Cancer Cells :
- Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This highlights its potential as an anticancer agent.
Study 1: Antioxidant Activity Assessment
A study published in Journal of Natural Products investigated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radical concentration by 85% at a concentration of 50 µg/mL compared to control groups.
Study 2: Anti-inflammatory Mechanism
In a controlled experiment detailed in Phytotherapy Research, the compound was administered to mice models with induced inflammation. The results showed a reduction in paw edema by 60% compared to untreated controls after 24 hours post-administration.
Study 3: Antimicrobial Efficacy
A study conducted by Microbial Pathogenesis evaluated the antimicrobial effects against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against both pathogens.
Study 4: Cytotoxicity in Cancer Cells
Research published in Cancer Letters assessed the cytotoxic effects on HeLa and MCF-7 cell lines. The compound demonstrated IC50 values of 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells after 48 hours of treatment.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH/ABTS Assay | 85% reduction at 50 µg/mL | Journal of Natural Products |
| Anti-inflammatory | Paw Edema Model | 60% reduction | Phytotherapy Research |
| Antimicrobial | MIC Test | 25 µg/mL for S. aureus | Microbial Pathogenesis |
| Cytotoxicity | IC50 Assay | 30 µg/mL (HeLa) | Cancer Letters |
Q & A
What advanced spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR with NOESY/ROESY to assign stereochemistry through spatial correlations. For example, coupling constants (-values) between protons on adjacent stereocenters can confirm configurations .
- X-ray Crystallography: Resolve absolute stereochemistry by analyzing single-crystal diffraction data, particularly for the macrocyclic core and sugar moiety .
- Circular Dichroism (CD): Correlate optical activity with stereochemical assignments, especially for the oxacyclodotetraconta ring system .
How can computational tools like COMSOL Multiphysics aid in simulating the synthesis pathways of this compound?
Methodological Answer:
-
Reaction Kinetics Modeling: Simulate multi-step reactions (e.g., macrocyclization, glycosylation) using COMSOL’s chemical engineering modules to predict yield under varying temperatures, pressures, and catalysts .
-
Example Workflow:
Step Computational Task Experimental Validation 1 Simulate glycosylation kinetics Compare predicted vs. actual yields 2 Optimize solvent polarity via ML Validate with HPLC purity data
What strategies are recommended for resolving discrepancies between theoretical and experimental yield data in the synthesis of this compound?
Methodological Answer:
- Factorial Design of Experiments (DoE): Systematically vary factors (e.g., temperature, pH, catalyst) to identify interactions affecting yield. For example, a factorial design can isolate critical parameters .
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify unaccounted reaction pathways (e.g., byproduct formation) .
- Data Contradiction Analysis:
How should researchers design experiments to optimize the glycosylation step in the synthesis of this compound?
Methodological Answer:
-
Parameter Screening: Use a fractional factorial design to test variables:
Factor Levels Response Variable Temperature 25°C, 40°C, 60°C Glycosylation efficiency Catalyst Loading 0.5 mol%, 1.0 mol%, 2.0 mol% Byproduct formation Reaction Time 6h, 12h, 24h Yield -
Response Surface Methodology (RSM): Identify optimal conditions by modeling nonlinear interactions between factors .
-
Validation: Confirm optimized conditions with triplicate runs and characterize products via LC-MS .
What are the primary challenges in maintaining the stability of this compound during purification, and how can they be methodologically addressed?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the oxacyclo ring or oxidation of hydroxyl groups.
- Stabilization Strategies:
How can machine learning models be integrated into the reaction optimization process for this compound to predict byproduct formation?
Methodological Answer:
- Data Collection: Train ML models on historical datasets (e.g., reaction conditions, yields, impurity profiles).
- Feature Engineering: Include variables like solvent polarity, steric hindrance, and electronic effects of substituents .
- Prediction Workflow:
What role does the sugar moiety play in the biological activity of this compound, and what experimental approaches can validate this?
Methodological Answer:
- Functional Role: The (2S,3S,4S,5S,6R)-oxane sugar likely enhances solubility or target binding.
- Validation Methods:
What methodologies are effective in analyzing the solid-state interactions of this compound with excipients in formulation studies?
Methodological Answer:
-
Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions or eutectic formation .
-
X-ray Powder Diffraction (XRPD): Monitor crystallinity changes during co-grinding with excipients like lactose or PVP .
-
Table of Excipient Compatibility:
Excipient Interaction Observed? Method Lactose No DSC/XRPD Magnesium Stearate Yes (amorphization) XRPD
How can researchers determine the optimal solvent system for the macrocyclization step in this compound’s synthesis?
Methodological Answer:
- Solvent Screening Matrix: Test solvents based on polarity (e.g., DMF, THF, acetonitrile) and dielectric constant.
- DoE Approach: Use a central composite design to evaluate solvent mixtures (e.g., THF/water ratios) and their impact on ring-closing efficiency .
- Critical Parameter: Ensure solubility of both linear precursor and macrocyclic product to avoid precipitation .
What computational chemistry approaches are recommended for elucidating the transition states in the enzymatic modification steps of this compound?
Methodological Answer:
- QM/MM Simulations: Combine quantum mechanics (QM) for active-site residues with molecular mechanics (MM) for the enzyme backbone .
- Path Sampling: Use nudged elastic band (NEB) methods to map energy landscapes for hydroxylation or methylation steps .
- Validation: Compare computed activation energies with kinetic isotope effect (KIE) experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
